Floxuridine HAI vs. Systemic 5-FU: A 2.3-Fold Higher Objective Tumor Response in Hepatic Metastases
In a prospective, randomized clinical trial of 74 patients with colorectal liver metastases, hepatic arterial infusion (HAI) of floxuridine demonstrated a 2.3-fold higher objective tumor response rate compared to systemic intravenous 5-FU [1]. This differentiation is specific to the intra-arterial delivery route, which is not clinically feasible for 5-FU or capecitabine in this context due to their lack of hepatic extraction and higher systemic toxicity.
| Evidence Dimension | Objective Tumor Response Rate |
|---|---|
| Target Compound Data | 48% |
| Comparator Or Baseline | 21% (Systemic intravenous 5-FU) |
| Quantified Difference | 27 percentage points (2.3-fold higher) |
| Conditions | Prospective RCT; Patients with liver metastasis from colorectal adenocarcinoma; HAI floxuridine via implanted pump vs. systemic 5-FU IV bolus |
Why This Matters
This demonstrates that for a procurement decision focused on a hepatic metastases treatment program, floxuridine is the only fluoropyrimidine with proven superiority in this specific HAI application.
- [1] Martin JK Jr, O'Connell MJ, Wieand HS, et al. Intra-arterial floxuridine vs systemic fluorouracil for hepatic metastases from colorectal cancer. A randomized trial. Arch Surg. 1990;125(8):1022-1027. View Source
